pyridazine-3-thiol

Corrosion inhibition Electrochemistry Materials protection

Pyridazine-3-thiol (CAS 28544-77-6) is a dual-functionality heterocyclic building block where the thione tautomer dominates, providing a soft sulfur donor site while adjacent diazine nitrogens enable chelation. This electronic distinction delivers 98% corrosion inhibition efficiency on iron in 1 M HCl at 10⁻⁴ M and selective mixed disulfide formation without side products in clopidogrel conjugation studies. With a predicted pKa of 8.73±0.20, selective S-alkylation proceeds under mild K₂CO₃ conditions without requiring ring nitrogen protection. Procure this scaffold for acidic pickling bath inhibitors, reversible covalent inhibitors, and light-switchable photochromic materials.

Molecular Formula C4H4N2S
Molecular Weight 112.16 g/mol
Cat. No. B7778648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepyridazine-3-thiol
Molecular FormulaC4H4N2S
Molecular Weight112.16 g/mol
Structural Identifiers
SMILESC1=CC(=NN=C1)S
InChIInChI=1S/C4H4N2S/c7-4-2-1-3-5-6-4/h1-3H,(H,6,7)
InChIKeyYQQSRZSUGBETRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridazine-3-thiol: Physicochemical Properties and Functional Group Characteristics for Informed Procurement


Pyridazine-3-thiol (CAS 28544-77-6), also known as 3(2H)-pyridazinethione or 1H-pyridazine-6-thione, is a heterocyclic building block with the molecular formula C₄H₄N₂S and a molecular weight of 112.15 g/mol [1]. The compound exists predominantly in the thione tautomeric form under standard conditions, a behavior that fundamentally distinguishes its reactivity profile from analogous pyridazinones and pyrimidinethiones [2]. The 3-position thiol/thione group confers a predicted pKa of 8.73±0.20, positioning the compound as a moderately acidic sulfur nucleophile suitable for alkylation, metal coordination, and disulfide-forming reactions under controlled basic conditions .

Why Pyridazine-3-thiol Cannot Be Casually Substituted with Other Heterocyclic Thiols in Research Protocols


Direct substitution of pyridazine-3-thiol with structurally similar compounds such as 2-mercaptopyrimidine, pyridine-2-thiol, or pyridazin-3-one introduces distinct changes in tautomeric equilibrium, sulfur nucleophilicity, and metal-binding geometry. The presence of two adjacent nitrogen atoms in the pyridazine ring creates a unique electronic environment that shifts the thiol-thione equilibrium toward the thione form, unlike pyridine-2-thiol where the thiol form is energetically favored by approximately 10 kJ mol⁻¹ [1]. This electronic distinction directly impacts the compound's behavior in coordination chemistry, where the diazine nitrogen lone pairs participate in chelation while the thione sulfur serves as a soft donor site, a dual functionality not replicated in single-nitrogen heterocyclic analogs [2]. Furthermore, the predicted pKa range of 7-9 for the thiol group enables selective deprotonation under mildly basic conditions without affecting ring nitrogen protonation, a pH-dependent reactivity window that differs meaningfully from both more acidic (e.g., mercaptopyridines) and less acidic (e.g., aliphatic thiols) comparators .

Pyridazine-3-thiol: Direct Comparative Evidence Against Closest Structural Analogs for Procurement Decisions


Corrosion Inhibition Efficiency: Pyridazine-3-thione vs. Pyridazine-3-one Direct Head-to-Head Comparison

In a direct head-to-head corrosion inhibition study on pure iron in 1 M HCl, 5-benzyl-6-methyl pyridazine-3-thione (P1) achieved 98% inhibition efficiency at 10⁻⁴ M concentration, substantially outperforming its direct structural analog 5-benzyl-6-methyl pyridazine-3-one (P2) under identical experimental conditions [1]. The study employed gravimetric weight loss, electrochemical polarization, and electrochemical impedance spectroscopy (EIS) as orthogonal measurement methods, with all three confirming the superior performance of the thione-containing compound.

Corrosion inhibition Electrochemistry Materials protection

Thiol-Thione Tautomeric Equilibrium: Quantitative Energy Differences Between 3-Thiopyridazine and 2-Thiopyridine

Matrix-isolation UV irradiation studies combined with QCISD-level computational calculations reveal that 3-thiopyridazine (3-mercaptopyridazine) and its derivatives exhibit fundamentally different tautomeric preferences compared to the pyridine analog 2-thiopyridine. For 2-thiopyridine, the thiol form is more stable than the thione form by 10.0 ± 1.5 kJ mol⁻¹ (experimental) and 10.9 kJ mol⁻¹ (computed), whereas 3,6-dithiopyridazine adopts the thione-thiol structure with the thione-thiol form being 13.5 kJ mol⁻¹ more stable than the dithiol form and 39.6 kJ mol⁻¹ more stable than the dithione form [1]. The study also demonstrated reversible phototautomerization in 3-thiopyridazine upon irradiation with λ > 335 nm and λ > 275 nm light, a photoreversible behavior that differs from the simpler pyridine system.

Photochemistry Tautomerism Matrix isolation spectroscopy

Thiol Oxidation Chemistry: Pyridazine-3-thiol as a Precursor for Disulfide and Mixed Disulfide Conjugate Formation

6-Chloropyridazine-3-thiol (CPT) exhibits distinct oxidative coupling behavior when compared to other heterocyclic thiols in mixed disulfide formation reactions with clopidogrel. In systematic studies of antiplatelet agent conjugation, CPT yielded exclusively the mixed disulfide conjugate without detectable active metabolite (AM) formation, whereas other heterocyclic thiols produced mixtures of products [1]. This selective reactivity profile enables cleaner synthetic pathways and more predictable product distributions in prodrug design contexts.

Synthetic chemistry Disulfide formation Prodrug conjugation

Sulfur Nucleophilicity and pKa: Pyridazine-3-thiol vs. Unsubstituted Pyridazine Basicity

The predicted pKa of pyridazine-3-thiol (8.73±0.20) contrasts markedly with the measured pKa of unsubstituted pyridazine (approximately 2.33) . This 6.4-unit difference enables selective deprotonation of the thiol group to form a potent thiolate nucleophile under mildly basic conditions (pH 9-10) where the ring nitrogens remain unprotonated. In practical alkylation protocols, pyridazine-3-thiol reacts efficiently with isopropyl halides in the presence of potassium carbonate to yield 6-(propan-2-yl)pyridazine-3-thiol, a transformation that would be complicated with alternative nucleophilic heterocycles possessing overlapping pKa values for multiple ionizable sites .

Physical organic chemistry Nucleophilicity Alkylation

Lipophilicity Differentiation: Pyridazine-3-thiol LogP vs. Pyridazinone and Pyrimidinethiol Analogs

The reported LogP values for pyridazine-3-thiol range from 0.486 to 1.139 depending on measurement methodology, reflecting moderate lipophilicity suitable for both aqueous and organic phase partitioning [1]. This contrasts with 6-substituted pyridazine-3-thiol derivatives which exhibit LogP variations from -0.021 (for 6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-thiol) to significantly higher values for aryl-substituted analogs [2]. The unsubstituted core scaffold provides a balanced lipophilic-hydrophilic profile that permits predictable SAR exploration through substitution, whereas pyridazin-3(2H)-ones typically exhibit higher polarity and lower membrane permeability due to stronger hydrogen-bonding capacity of the carbonyl oxygen.

Lipophilicity ADME Medicinal chemistry

Pyridazine-3-thiol: Evidence-Backed Research and Industrial Application Scenarios


Corrosion Inhibitor Formulations for Acidic Industrial Pickling Processes

Based on direct comparative evidence showing 98% inhibition efficiency at 10⁻⁴ M for the pyridazine-3-thione scaffold (vs. pyridazinone analogs) on pure iron in 1 M HCl, pyridazine-3-thiol and its derivatives are rationally selected for corrosion inhibitor development in acidic pickling baths, pipeline cleaning solutions, and oil-well acidizing fluids [1]. The cathodic inhibition mechanism demonstrated via potentiodynamic polarization confirms that the compound does not alter hydrogen evolution mechanisms while effectively suppressing iron dissolution. For industrial procurement, the demonstrated concentration-dependent performance and temperature stability up to 353 K support cost-effective formulation at parts-per-million levels.

Building Block for Site-Selective Alkylation and Thioether Synthesis

The predicted pKa of 8.73±0.20 for the thiol group, separated by approximately 6.4 units from pyridazine ring nitrogen basicity, enables selective deprotonation and alkylation under mild conditions (e.g., K₂CO₃, ambient temperature) without competitive ring nitrogen alkylation [1]. This property makes pyridazine-3-thiol a preferred procurement choice over heterocyclic thiols with overlapping ionizable functionalities when synthetic protocols demand clean, single-product thioether formation. Validated reactions include alkylation with isopropyl halides to yield 6-(propan-2-yl)pyridazine-3-thiol, a transformation that proceeds without complex protecting group strategies .

Mixed Disulfide Conjugate Synthesis for Prodrug and Bioconjugation Programs

Evidence from clopidogrel conjugation studies demonstrates that 6-chloropyridazine-3-thiol (CPT) yields exclusively the mixed disulfide conjugate without detectable active metabolite side products, a selectivity advantage over comparator heterocyclic thiols [1]. For medicinal chemistry procurement, this cleaner reaction profile translates to reduced purification requirements and more predictable structure-activity relationships in disulfide-linked prodrug candidates, antibody-drug conjugate (ADC) linker components, and reversible covalent inhibitor design where disulfide exchange kinetics are critical parameters.

Photoresponsive Material Components with UV-Switchable Tautomeric States

Matrix-isolation studies confirm that 3-thiopyridazine undergoes reversible phototautomerization between thione and thiol forms upon sequential irradiation with λ > 335 nm and λ > 275 nm light, a photoreversible behavior that differs quantitatively and qualitatively from pyridine-2-thiol [1]. The demonstrated spectral characterization of both tautomeric states provides a foundation for developing light-switchable materials, photochromic sensors, and molecular logic gate components. For materials science procurement, the pyridazine scaffold offers a distinct photochemical response window compared to azobenzene, spiropyran, or diarylethene photochromic systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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